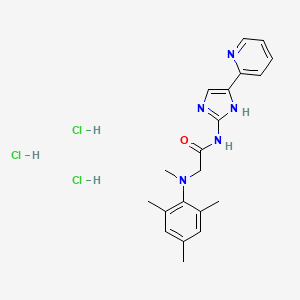
Y2 Antagonist 36
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Y2 Antagonist 36 is a novel non-peptidic highly potent, soluble and selective NPY Y2 antagonist.
科学的研究の応用
Impact on Food Intake and Obesity
Y2 antagonists, like PYY3–36, significantly impact food intake and obesity management. A study by Field et al. (2010) demonstrated that coadministration of PYY3–36 and oxyntomodulin, both Y2 receptor agonists, significantly reduced energy intake in overweight and obese humans, suggesting potential applications in obesity treatment (Field et al., 2010).
Neuropharmacological Effects
Y2 antagonists like BIIE0246 have been studied for their effects on neurotransmitter release and receptor interactions. For instance, research by Grouzmann et al. (1997) characterized a selective antagonist of neuropeptide Y at the Y2 receptor, highlighting its high affinity and selective antagonistic properties (Grouzmann et al., 1997).
Role in Mood Disorders and Schizophrenia
Studies have explored the implications of Y2 agonists and antagonists in mood disorders and schizophrenia. Stadlbauer et al. (2013) found that the Y2 receptor agonist PYY3-36 induced behavioral changes in mice relevant to schizophrenia, suggesting a potential role in neuropsychiatric disorders (Stadlbauer et al., 2013).
Applications in Pain Management
Research also indicates that Y2 antagonists may play a role in pain management. Smith et al. (2007) reviewed data suggesting that spinal application of NPY, acting through Y2 receptors, could reduce signs of acute and chronic pain (Smith et al., 2007).
特性
CAS番号 |
1185845-15-1 |
|---|---|
分子式 |
C27H29ClN4O3 |
分子量 |
493.004 |
IUPAC名 |
N-[3-Chloro-4-[4-(3-methoxypyridine-2-carbonyl)piperazin-1-yl]phenyl]-2-methyl-2-phenylpropanamide |
InChI |
InChI=1S/C27H29ClN4O3/c1-27(2,19-8-5-4-6-9-19)26(34)30-20-11-12-22(21(28)18-20)31-14-16-32(17-15-31)25(33)24-23(35-3)10-7-13-29-24/h4-13,18H,14-17H2,1-3H3,(H,30,34) |
InChIキー |
WIHRUDKZTYLJLT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C)C(NC2=CC=C(N3CCN(C(C4=NC=CC=C4OC)=O)CC3)C(Cl)=C2)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Y2 Antagonist 36 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



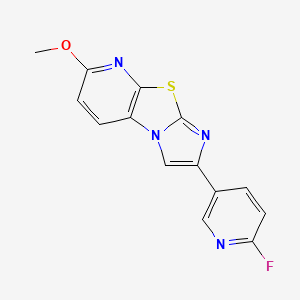
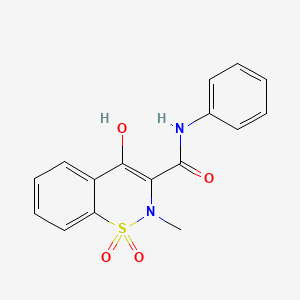
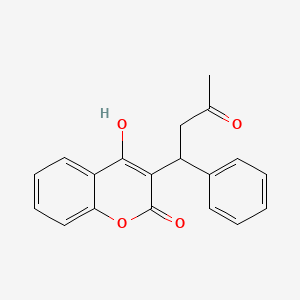

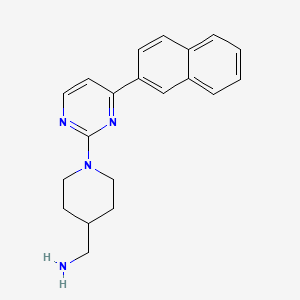


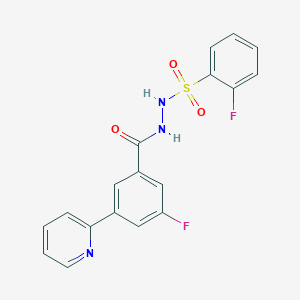
![4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide](/img/structure/B611813.png)
